molecular formula C15H14FNO2 B5523745 2-(4-fluorophenyl)-N-(2-methoxyphenyl)acetamide

2-(4-fluorophenyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B5523745
M. Wt: 259.27 g/mol
InChI Key: FNGLWMJALXLGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(2-methoxyphenyl)acetamide, also known as 4'-fluoro-α-methylcinnamoylacetanilide (FMCA), is a synthetic compound that belongs to the family of acetanilides. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. FMCA has been of interest to scientists due to its potential applications in the field of medicine.

Scientific Research Applications

Crystalline Forms and Drug Synthesis

  • Crystalline Forms for Treatment of Respiratory Diseases : A crystalline form of a similar compound, 2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423), is used in treating asthma and chronic obstructive pulmonary disease, showcasing improved absorption after inhalation compared to other forms (Norman, 2013).

Catalytic Synthesis for Industrial Applications

  • Green Synthesis of Azo Disperse Dyes : N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, is used as an intermediate in the production of azo disperse dyes, employing a novel catalyst for its synthesis. This method enhances the green manufacturing process (Zhang Qun-feng, 2008).

Medical Applications and Enzyme Inhibition

  • Inhibition of Protein Tyrosine Phosphatase : Derivatives of 2-(4-methoxyphenyl)ethyl]acetamide, a compound structurally similar to 2-(4-fluorophenyl)-N-(2-methoxyphenyl)acetamide, show potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), which has implications in treating diabetes (Saxena et al., 2009).

Synthesis and Evaluation of Radioligands

  • Development of Radioligands for Imaging Studies : Research on synthesizing and evaluating N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its derivatives demonstrates their potential as potent radioligands for peripheral benzodiazepine receptors (PBR), offering insights into brain receptor density and function (Zhang et al., 2003).

Chemical Properties and Structural Analysis

  • Structural Analysis of Metal Complexes : Aryl acetamide derivatives have been explored for their roles in the design and synthesis of Zn(II) complexes, potentially serving as enzyme inhibitors as well as antileishmanial and anticancer agents. These studies offer a comprehensive understanding of the chemical structures and potential medical applications (Sultana et al., 2016).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-19-14-5-3-2-4-13(14)17-15(18)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGLWMJALXLGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-N-(2-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-fluorophenyl)-N-(2-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-fluorophenyl)-N-(2-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-fluorophenyl)-N-(2-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-fluorophenyl)-N-(2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.